molecular formula C11H16N2O2 B1502132 (4-hydrazinylphenyl) 2,2-dimethylpropanoate CAS No. 786709-15-7

(4-hydrazinylphenyl) 2,2-dimethylpropanoate

Cat. No.: B1502132
CAS No.: 786709-15-7
M. Wt: 208.26 g/mol
InChI Key: XIDJDVLVPATONM-UHFFFAOYSA-N
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Description

(4-hydrazinylphenyl) 2,2-dimethylpropanoate is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structure, which includes a hydrazino group attached to a phenyl ester of 2,2-dimethyl-propionic acid. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydrazinylphenyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethyl-propionic acid with 4-hydrazinophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4-hydrazinylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-hydrazinylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-hydrazinylphenyl) 2,2-dimethylpropanoate involves its interaction with molecular targets through its hydrazino and ester functional groups. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active hydrazino compound, which then exerts its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-hydrazinylphenyl) 2,2-dimethylpropanoate is unique due to the presence of both hydrazino and ester functional groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various chemical and industrial applications, setting it apart from other similar compounds .

Properties

IUPAC Name

(4-hydrazinylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9/h4-7,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJDVLVPATONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695837
Record name 4-Hydrazinylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786709-15-7
Record name 4-Hydrazinylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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